molecular formula C4H2NNaO2S B1520307 Sodium 1,3-thiazole-4-carboxylate CAS No. 1235440-96-6

Sodium 1,3-thiazole-4-carboxylate

Cat. No.: B1520307
CAS No.: 1235440-96-6
M. Wt: 151.12 g/mol
InChI Key: ZSROCMPMLGILQG-UHFFFAOYSA-M
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Description

Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazoles are known to undergo a variety of reactions. For example, the calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .

Scientific Research Applications

Synthesis and Catalysis

Sodium 1,3-thiazole-4-carboxylate, along with related thiazole derivatives, has been explored extensively in the synthesis and catalysis domains of scientific research. For example, sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles, showcasing the potential of sodium salts in facilitating organic reactions under mild conditions (Banothu, Vaarla, Bavantula, & Crooks, 2014). Additionally, sodium hydroxide has been utilized as a new activator for palladium-catalyzed C-H arylation of thiazole derivatives, further illustrating the utility of sodium compounds in enhancing the efficiency of organic synthesis processes (Miyaoku & Mori, 2009).

Environmental and Industrial Applications

In the environmental and industrial sectors, research has been conducted on the preparation of food-grade quality sodium 2-polyhydroxyalkyl-1,3-thiazolidine-4-carboxylates using a combination of flow reactor and spray dryer techniques. This approach aims at producing cysteine and glutathione prodrugs with lower environmental impact, highlighting the relevance of sodium salts in the development of sustainable and eco-friendly processes (Novo, Balcells, Canela-Garayoa, & Eras, 2016).

Pharmaceutical and Biological Research

Although the specific application of this compound in pharmaceutical and biological research was not directly found in the papers, related thiazole compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and hypnotic effects. These studies underline the potential of thiazole derivatives in developing new therapeutic agents (Kadi, El-Kashef, Abdel-Aziz, Hassan, Tettey, Grant, Lehmann, & El-Subbagh, 2008). Moreover, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed, synthesized, and shown to possess promising fungicidal and antivirus activities, suggesting the utility of thiazole derivatives in addressing plant and crop protection challenges (Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).

Safety and Hazards

According to the safety information available, Sodium 1,3-thiazole-4-carboxylate has the GHS07 safety symbol, with hazard statements H319-H315-H335 . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of Sodium 1,3-thiazole-4-carboxylate could involve further exploration of these properties and potential applications.

Mechanism of Action

Target of Action

Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could potentially influence its interaction with its targets.

Biochemical Pathways

They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of this compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by this compound.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents could influence the compound’s action in different physiological environments.

Properties

IUPAC Name

sodium;1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSROCMPMLGILQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-96-6
Record name sodium 1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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